molecular formula C12H13N3O2 B3034324 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine CAS No. 156825-33-1

4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine

Cat. No.: B3034324
CAS No.: 156825-33-1
M. Wt: 231.25 g/mol
InChI Key: DBMUZCJSJRGHOC-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a dimethoxymethyl moiety. This structure combines the electronic properties of pyrimidine (a six-membered ring with two nitrogen atoms) with the steric and electronic effects of the pyridinyl and dimethoxymethyl groups.

The dimethoxymethyl group enhances solubility in polar solvents, while the pyridin-2-yl moiety may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(dimethoxymethyl)-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-12(17-2)10-6-8-14-11(15-10)9-5-3-4-7-13-9/h3-8,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUZCJSJRGHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst to form the desired pyrimidine ring. The dimethoxymethyl group can be introduced through subsequent reactions involving methanol and formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds.

Scientific Research Applications

4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine 4-(dimethoxymethyl), 2-(pyridin-2-yl) Calculated: 259.3 Potential solubility enhancement; kinase inhibition (inferred) N/A
2-Phenyl-4,6-di(pyridin-2-yl)pyrimidine (2k) 4,6-di(pyridin-2-yl), 2-phenyl 384.4 Forms luminescent metal complexes; used in coordination chemistry [10]
4-Acetyl-2-methylpyrimidine 4-acetyl, 2-methyl 150.2 Flavouring agent; simpler electronic profile [14]
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-(piperidin-1-yl) 207.3 Studied for crystal structure; drug design candidate [9]
4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine 4-(methoxyphenyl-pyridinyl), 2-amine 278.3 Bioactivity under investigation (e.g., kinase inhibition) [15]
Key Observations:
  • Electronic and Steric Effects : The dimethoxymethyl group in the target compound likely increases electron density at the pyrimidine 4-position compared to acetyl (electron-withdrawing) or methyl groups. This could modulate binding affinity in enzyme active sites .
  • Biological Activity : Pyridin-2-yl-substituted pyrimidines (e.g., compound 2k) exhibit strong coordination with metals, suggesting applications in catalysis or imaging . The methoxyphenyl analogue (from ) shares structural motifs with kinase inhibitors, though specific data are unavailable .

Pharmacological and Physicochemical Properties

Property 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine 2-Phenyl-4,6-di(pyridin-2-yl)pyrimidine (2k) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~1.5 (lower lipophilicity)
Solubility High (due to dimethoxymethyl) Low (hydrophobic substituents) Moderate (piperidine enhances solubility)
Biological Activity Inferred kinase inhibition Luminescent properties Crystal structure studied; unknown activity
Discussion:
  • The dimethoxymethyl group improves aqueous solubility compared to phenyl or acetyl substituents, which is critical for bioavailability in drug development .

Biological Activity

4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Biological Activities

Research indicates that 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 5 to 50 µM depending on the specific conditions and cell type tested.
  • Anti-inflammatory Effects : Similar pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes .
  • Antimicrobial Activity : The compound has been investigated for its potential against bacterial and fungal infections, possibly through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases such as Alzheimer's.

The biological activity of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes like BChE, modulating their activity and influencing signaling pathways involved in cell proliferation and apoptosis.
  • Cellular Pathways : It affects critical pathways such as MAPK/ERK, which are essential for cellular responses to growth signals and stress.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cytotoxicity Assays : In vitro studies demonstrated significant reductions in cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with varying IC50 values based on concentration and treatment duration. For instance, one study reported an IC50 value for MCF-7 cells at approximately 0.12 µM .
  • Neuroprotective Effects : In models of neurotoxicity induced by amyloid-beta (Aβ) peptides, the compound exhibited protective effects on neuronal cells (SH-SY5Y), enhancing cell viability compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeSpecific FindingsReference
AnticancerIC50 values: HeLa (5 µM), MCF-7 (0.12 µM)
Anti-inflammatorySignificant COX-2 inhibition; IC50 = 0.04 μmol
AntimicrobialEffective against various bacteria and fungi
Enzyme InhibitionInhibits BChE; potential for Alzheimer's therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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